1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- typically involves the reaction of 1-methyl-1H-indole with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-indol-3-yl)-2-phenyl-1-propanone
- 1-(1-Methyl-1H-indol-2-yl)-3-phenyl-1-propanone
- 1-(1-Methyl-1H-indol-2-yl)-2,2-diphenyl-1-propanone
Uniqueness
1-Propanone, 1-(1-methyl-1H-indol-2-yl)-2-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917906-09-3 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(1-methylindol-2-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C18H17NO/c1-13(14-8-4-3-5-9-14)18(20)17-12-15-10-6-7-11-16(15)19(17)2/h3-13H,1-2H3 |
InChI Key |
CFIUKGFDXSEWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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